molecular formula C11H14FN3O B11746591 [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine

Cat. No.: B11746591
M. Wt: 223.25 g/mol
InChI Key: OWKGMFUFGWKRJJ-UHFFFAOYSA-N
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Description

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine is a compound that features a pyrazole and furan moiety. Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities

Preparation Methods

The synthesis of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine typically involves the coupling of a pyrazole derivative with a furan derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction. For instance, hydrazine-coupled pyrazoles have been synthesized and their structures verified using techniques such as elemental microanalysis, FTIR, and 1H NMR . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine involves its interaction with specific molecular targets. For example, in antileishmanial activity, it may interact with enzymes or proteins in the parasite, leading to its inhibition or death . The exact molecular pathways involved can vary depending on the specific application and target organism.

Comparison with Similar Compounds

[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][(furan-2-yl)methyl]amine can be compared with other pyrazole and furan derivatives. Similar compounds include:

The uniqueness of this compound lies in its specific combination of pyrazole and furan moieties, which may confer unique pharmacological properties.

Properties

Molecular Formula

C11H14FN3O

Molecular Weight

223.25 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C11H14FN3O/c1-8-10(11(12)15(2)14-8)7-13-6-9-4-3-5-16-9/h3-5,13H,6-7H2,1-2H3

InChI Key

OWKGMFUFGWKRJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2=CC=CO2)F)C

Origin of Product

United States

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